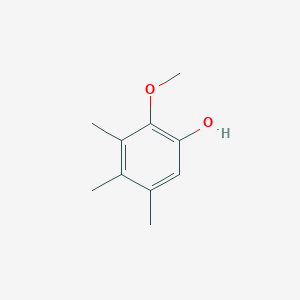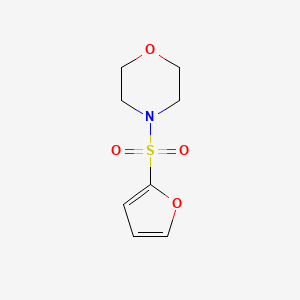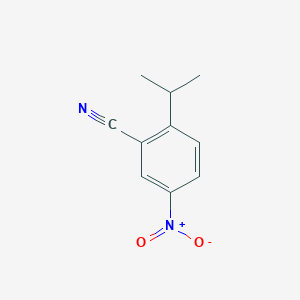
3,3-Difluorocyclohexanol
Vue d'ensemble
Description
3,3-Difluorocyclohexanol is an organofluorine compound with the molecular formula C6H10F2O It is a derivative of cyclohexanol where two hydrogen atoms on the cyclohexane ring are replaced by fluorine atoms
Applications De Recherche Scientifique
3,3-Difluorocyclohexanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Safety and Hazards
The compound has been classified with the signal word "Warning" . Hazard statements associated with it include H227, H315, H319, and H335 . These codes correspond to the following hazards: H227 - Combustible liquid; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3-Difluorocyclohexanol can be synthesized through the fluorination of cyclohexanol. One common method involves the reaction of cyclohexanol with hydrogen fluoride (HF) under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the efficient substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the corrosive nature of hydrogen fluoride and to maintain the required reaction conditions. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluorocyclohexanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3,3-difluorocyclohexanone.
Reduction: The compound can be reduced to form 3,3-difluorocyclohexane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3,3-Difluorocyclohexanone.
Reduction: 3,3-Difluorocyclohexane.
Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used
Mécanisme D'action
The mechanism of action of 3,3-Difluorocyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. This can lead to the modulation of biological pathways and the exertion of desired effects, such as enzyme inhibition or receptor activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorocyclohexane: A simpler fluorinated derivative of cyclohexane with a single fluorine atom.
3,3-Difluorocyclohexanone: The oxidized form of 3,3-Difluorocyclohexanol.
3,3-Difluorocyclohexane: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of two fluorine atoms on the cyclohexane ring, which imparts distinct chemical and physical properties. These properties include increased stability, altered reactivity, and potential biological activity compared to its non-fluorinated and mono-fluorinated counterparts .
Propriétés
IUPAC Name |
3,3-difluorocyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c7-6(8)3-1-2-5(9)4-6/h5,9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFOXOAGRZJDAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340412 | |
| Record name | 3,3-Difluorocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94099-53-3 | |
| Record name | 3,3-Difluorocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-difluorocyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-chlorophenyl)sulfanyl]-N-phenylacetamide](/img/structure/B3058999.png)

![Methanone, [1,4-phenylenebis(oxy-4,1-phenylene)]bis[(4-fluorophenyl)-](/img/structure/B3059001.png)


![1-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]piperidine](/img/structure/B3059004.png)


![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine](/img/structure/B3059007.png)
![N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B3059009.png)
![1-methyl-4-{[4-(trifluoromethyl)benzyl]sulfonyl}piperazine](/img/structure/B3059010.png)

